molecular formula C13H19N B12972545 (R)-1-(3-Vinylphenyl)pentan-1-amine

(R)-1-(3-Vinylphenyl)pentan-1-amine

Cat. No.: B12972545
M. Wt: 189.30 g/mol
InChI Key: OFDNSRQULWMQPC-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-1-(3-Vinylphenyl)pentan-1-amine is a chiral amine building block of interest in medicinal chemistry and drug discovery. Its structure, featuring a stereocenter and a vinyl group, makes it a versatile intermediate for further chemical modification, including potential use in cross-coupling reactions or polymerization. Researchers can employ this compound in the synthesis of more complex molecules for biological testing. The (R)-enantiomer is provided to facilitate studies on stereochemistry-activity relationships. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

(1R)-1-(3-ethenylphenyl)pentan-1-amine

InChI

InChI=1S/C13H19N/c1-3-5-9-13(14)12-8-6-7-11(4-2)10-12/h4,6-8,10,13H,2-3,5,9,14H2,1H3/t13-/m1/s1

InChI Key

OFDNSRQULWMQPC-CYBMUJFWSA-N

Isomeric SMILES

CCCC[C@H](C1=CC=CC(=C1)C=C)N

Canonical SMILES

CCCCC(C1=CC=CC(=C1)C=C)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural uniqueness lies in its vinylphenyl substituent and chiral center , distinguishing it from other amines:

  • Bicyclo[1.1.1]pentan-1-amine : Features a strained bicyclic scaffold, enhancing binding affinity in enzyme inhibitors like BACE1 . Unlike the linear pentan-1-amine chain in the target compound, this structure imposes significant steric constraints .
  • (R)-N-(1-Phenylethyl)pentan-3-amine hydrochloride: Shares a chiral phenylethyl group but differs in substitution position (pentan-3-amine vs.
  • Pentan-1-amine : A simple linear amine used in biocatalytic studies; absence of aromatic substituents limits its application in targeted drug design .

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Solubility (aq.) Key Feature
(R)-1-(3-Vinylphenyl)pentan-1-amine ~203.3 ~3.2 Low Chiral center, vinyl reactivity
Bicyclo[1.1.1]pentan-1-amine 97.15 1.8 Moderate High steric strain
(R)-N-(1-Phenylethyl)pentan-3-amine 243.8 (HCl salt) ~2.9 Low (hydrochloride) Phenylethyl stereochemistry
Pentan-1-amine 87.16 1.0 High Simple linear structure

Note: Predicted LogP values are estimated using fragment-based methods.

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